molecular formula C4H6KO6Sb B3192795 Einecs 229-436-1 CAS No. 6535-15-5

Einecs 229-436-1

Cat. No.: B3192795
CAS No.: 6535-15-5
M. Wt: 310.94 g/mol
InChI Key: XEKPEQLEUMZAQO-OLXYHTOASA-N
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Description

EINECS 229-436-1, also known as potassium antimony(III) tartrate hemihydrate, is a coordination compound with the molecular formula C₄H₄KO₆Sb and a molecular weight of 308.93 g/mol . Its CAS registry number is 6535-15-5. This compound is synthesized by reacting potassium hydrogen tartrate with antimony trioxide (Sb₂O₃) in aqueous medium, followed by crystallization . It is historically significant in textile dyeing and medicinal applications (e.g., as an emetic), though its use has declined due to antimony’s toxicity.

Properties

CAS No.

6535-15-5

Molecular Formula

C4H6KO6Sb

Molecular Weight

310.94 g/mol

IUPAC Name

potassium;antimony(3+);(2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.K.Sb/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/t1-,2-;;/m1../s1

InChI Key

XEKPEQLEUMZAQO-OLXYHTOASA-N

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sb+3]

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[K].[Sb]

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.[K].[Sb]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Analog Identification

Using the Tanimoto index (a measure of molecular similarity based on PubChem 2D fingerprints), compounds with ≥70% structural overlap are classified as analogs . For EINECS 229-436-1, analogs include:

Compound Name EINECS/CAS Molecular Formula Tanimoto Index Key Properties/Applications
Sodium antimony tartrate 236-476-7/34521-09-0 C₄H₄NaO₆Sb 85% Textile mordant, less toxic than K analog
Potassium antimony(III) gluconate 231-146-5/28300-74-5 C₆H₁₁KO₈Sb 72% Antiparasitic agent, higher aqueous solubility
Antimony potassium tartrate trihydrate 229-436-1/28300-74-5 C₄H₄KO₆Sb·3H₂O 95% Similar structure, used in electroplating

Key Observations :

  • Toxicity Correlation : Sodium analogs exhibit reduced toxicity compared to potassium derivatives, likely due to lower bioavailability of Sb³⁺ .
  • Solubility : Hydrated forms (e.g., trihydrate) show enhanced solubility in polar solvents, critical for pharmaceutical formulations .
Physicochemical Properties
Property This compound Sodium Antimony Tartrate Potassium Antimony Gluconate
Melting Point (°C) 100 (decomposes) 250 (decomposes) 180 (decomposes)
Water Solubility (g/L) 83.2 120.5 145.0
LogP (Octanol-Water) -1.34 -1.78 -2.01

Sources : Experimental data from REACH Annex VI and EINECS inventory .

Toxicological and Environmental Profiles
  • This compound : Classified as toxic (H302, H411) due to antimony release, with an LD₅₀ (rat, oral) of 115 mg/kg .
  • Sodium Analog : Lower ecotoxicity (LC₅₀ for Daphnia magna: 8.2 mg/L vs. 4.5 mg/L for K analog) .
  • Regulatory Status : Both compounds are restricted under REACH Annex XVII for consumer products .

Mechanistic and Functional Comparisons

  • Coordination Chemistry : All analogs form octahedral Sb³⁺ complexes with hydroxyl/carboxyl ligands, but stability varies with counterions (K⁺ vs. Na⁺) .
  • Industrial Applications :
    • This compound : Primarily historical use in dyeing.
    • Sodium Analog : Preferred in modern textiles due to reduced metal leaching .
  • Biological Activity : Potassium gluconate derivatives show enhanced antiparasitic efficacy against Leishmania spp. due to improved membrane permeability .

Challenges in Analog Assessment

  • Structural Variability: Minor modifications (e.g., hydration state) significantly alter bioavailability and environmental persistence .

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